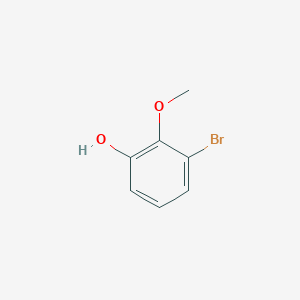

3-Bromo-2-methoxyphenol

Descripción general

Descripción

3-Bromo-2-methoxyphenol is a brominated phenol derivative that is not directly discussed in the provided papers. However, related compounds and their properties, synthesis, and applications are extensively studied. Bromophenols are a class of compounds that have been identified in various natural sources and have shown a range of biological activities, including antioxidant and enzyme inhibitory actions . They are also of interest due to their potential environmental relevance as metabolites of polybrominated diphenyl ethers (PBDEs) .

Synthesis Analysis

The synthesis of bromophenol derivatives often involves halogenation reactions, as seen in the synthesis of complex brominated natural products . For instance, the total synthesis of a biologically active natural product was achieved starting from a methoxymethyl-substituted aryl methyl ether, which was then subjected to regioselective demethylation . Similarly, the synthesis of novel bromophenols from benzoic acids and methoxylated bromophenols has been reported . These studies demonstrate the versatility of synthetic approaches to bromophenols, which may be applicable to the synthesis of this compound.

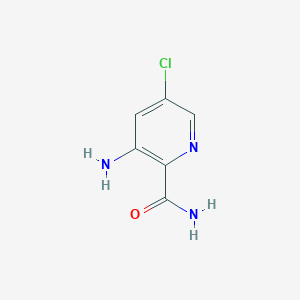

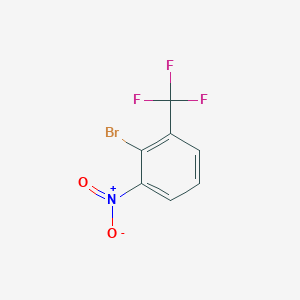

Molecular Structure Analysis

The molecular structure of bromophenol derivatives has been characterized using various spectroscopic techniques and computational methods. For example, the crystal structure of a related compound, (E)-4,6-dibromo-2-[(2-bromo-4-methylphenylimino)methyl]-3-methoxyphenol, was determined using X-ray diffraction, and its molecular geometry was optimized using density functional theory (DFT) . These studies provide insights into the intramolecular interactions and the stability of the molecular structure, which are crucial for understanding the properties of this compound.

Chemical Reactions Analysis

Bromophenols can undergo various chemical reactions, including coupling with nucleoside bases or undergoing transformations under acidic conditions . The reactivity of these compounds is influenced by the presence of bromine and methoxy groups, which can affect the electron density and reactivity of the aromatic ring. The formation of different products from the reaction of brominated tropone with o-aminophenol under different conditions has been discussed, providing a glimpse into the complex reactivity of bromophenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols are influenced by their molecular structure. The presence of bromine atoms contributes to the high density and polarizability of these compounds, which can be important in their interactions with biological targets . The spectroscopic properties, such as IR and UV-Vis spectra, provide information about the electronic transitions and functional groups present in the molecules . Additionally, the biological activities of bromophenols, including their antioxidant and enzyme inhibitory properties, have been evaluated, indicating their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Antibacterial Properties

3-Bromo-2-methoxyphenol, a bromophenol compound, exhibits notable antibacterial activities. Research on bromophenols derived from the marine red alga Rhodomela confervoides highlighted their effectiveness against various bacterial strains. Particularly, these compounds have shown promising results in combating bacterial infections, with some possessing moderate to strong antibacterial properties (Xu et al., 2003).

Potential in Cancer Research

Several studies have explored the application of bromophenol derivatives, including this compound, in cancer research. For instance, specific bromophenol compounds have been examined for their potential in inhibiting cancer cell proliferation and inducing cell death in leukemia cells. This highlights the promising role of these compounds as therapeutic agents in oncology (Valente et al., 2012).

Antioxidant Properties

Bromophenol derivatives from Rhodomela confervoides have demonstrated significant antioxidant activity. These compounds, including this compound, have been found to exhibit potent free radical scavenging capabilities, comparable to those of known antioxidants. This suggests their potential use in preventing oxidative stress and related diseases (Li et al., 2011).

Enzyme Inhibition for Therapeutic Applications

Research on bromophenols has also delved into their ability to inhibit certain enzymes, which is crucial for developing treatments for various health conditions. For example, synthesized bromophenols have shown inhibitory effects on carbonic anhydrase, an enzyme involved in numerous physiological processes. This highlights the potential of these compounds in treating conditions like glaucoma and other disorders (Balaydın et al., 2012).

Potential in Neurological Disorders

Bromophenol derivatives have also been studied for their actions against enzymes like acetylcholinesterase and butyrylcholinesterase, which are significant in the context of neurological disorders. The inhibitory effects of these compounds suggest their potential therapeutic applications in treating diseases like Alzheimer's (Öztaşkın et al., 2017).

Radical Scavenging Activity

Further research on nitrogen-containing bromophenols from Rhodomela confervoides has revealed their strong radical scavenging activities. These findings underline the potential of bromophenol derivatives in combating oxidative stress at the cellular level, which is integral in preventing chronic diseases (Li et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and proteins within the cell .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the bromine atom may also allow for halogen bonding with certain targets .

Biochemical Pathways

Phenolic compounds are generally known to interfere with various cellular processes, including signal transduction pathways, enzyme activities, and gene expression .

Pharmacokinetics

Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Phenolic compounds are generally known to exert antioxidant, anti-inflammatory, and anticancer effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-Bromo-2-methoxyphenol . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with targets .

Propiedades

IUPAC Name |

3-bromo-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHTZHONAUQNTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619275 | |

| Record name | 3-Bromo-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88275-88-1 | |

| Record name | 3-Bromo-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88275-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

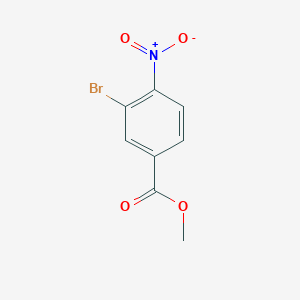

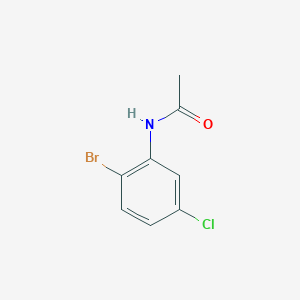

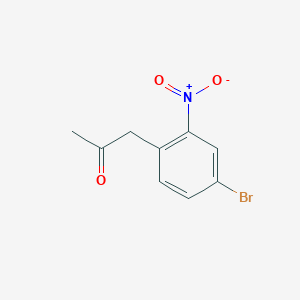

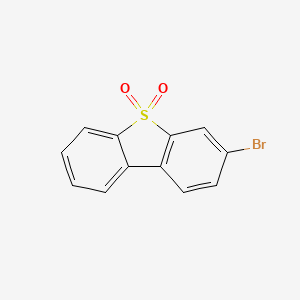

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

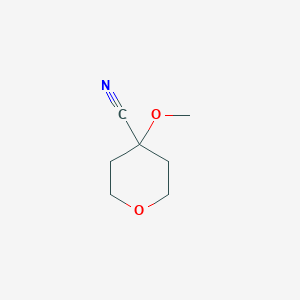

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)

![1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1291289.png)